(2-Butoxyphenyl)acetic acid
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Overview
Description
(2-Butoxyphenyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a butoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxyphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method is the reaction of 2-bromophenylacetic acid with butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar alkylation reactions, but with optimized conditions to increase yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2-Butoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-butoxybenzoic acid or 2-butoxybenzaldehyde.
Reduction: Formation of 2-butoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
(2-Butoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Butoxyphenyl)acetic acid involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylacetic acid: The parent compound, lacking the butoxy substitution.
2-Methoxyphenylacetic acid: Similar structure with a methoxy group instead of a butoxy group.
2-Ethoxyphenylacetic acid: Contains an ethoxy group instead of a butoxy group.
Uniqueness: (2-Butoxyphenyl)acetic acid is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence its solubility, boiling point, and interaction with other molecules, making it valuable for specific applications.
Biological Activity
(2-Butoxyphenyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of phenylacetic acid, where a butoxy group is substituted at the second position of the phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.
Case Study: Antibacterial Activity
A study conducted on several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrated that this compound has a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating significant antibacterial effects .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . It has been studied for its ability to inhibit the production of pro-inflammatory cytokines in cell cultures. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Research Findings
In a recent experiment, this compound was administered to mice with induced inflammation. Results indicated a reduction in swelling and pain, correlating with decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The butoxy group enhances lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets .
Synthesis Methods
The synthesis of this compound typically involves alkylation reactions. A common method includes the reaction of 2-bromophenylacetic acid with butanol in the presence of potassium carbonate under reflux conditions.
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids.
- Reduction: Can be reduced to alcohols or alkanes.
- Substitution: The butoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Reaction Type | Products Formed |
---|---|
Oxidation | 2-butoxybenzoic acid, 2-butoxybenzaldehyde |
Reduction | 2-butoxyphenylethanol |
Substitution | Various substituted phenylacetic acids |
Applications in Medicine
This compound serves as a precursor for synthesizing biologically active compounds. Its potential as a pharmaceutical intermediate is under investigation, particularly in developing new anti-inflammatory drugs and antimicrobial agents .
Future Research Directions
Ongoing research aims to elucidate further the pharmacological profiles of this compound, including:
- Detailed studies on its mechanism of action.
- Clinical trials to assess its efficacy and safety in humans.
- Exploration of its potential applications in treating specific diseases like rheumatoid arthritis and infections caused by resistant bacteria.
Properties
IUPAC Name |
2-(2-butoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-8-15-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVFKEUCAFZRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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